3,5-Dibromosalicylaldehyde

Catalog No.
S571162
CAS No.
90-59-5
M.F
C7H4Br2O2
M. Wt
279.91 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromosalicylaldehyde

CAS Number

90-59-5

Product Name

3,5-Dibromosalicylaldehyde

IUPAC Name

3,5-dibromo-2-hydroxybenzaldehyde

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

InChI Key

JHZOXYGFQMROFJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)Br)Br

Synonyms

3,5-dibromosalicylaldehyde

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)Br

Synthesis of Heterocyclic Compounds:

3,5-Dibromosalicylaldehyde has been employed as a building block in the synthesis of various heterocyclic compounds, particularly chromenes. These compounds possess diverse biological activities and find applications in medicinal chemistry. For instance, a study reported the reaction of 3,5-Dibromosalicylaldehyde with alkyl cyanoacetates in the presence of ammonium acetate, leading to the formation of substituted 4H-chromenes []. These chromene derivatives exhibited promising anti-inflammatory and analgesic properties.

Schiff Base Ligands and Metal Complexes:

3,5-Dibromosalicylaldehyde serves as a valuable precursor for the synthesis of Schiff base ligands. Schiff bases are known for their ability to coordinate with metal ions, forming complexes with potential applications in catalysis and material science. Research has shown the utilization of 3,5-Dibromosalicylaldehyde in the preparation of Schiff base ligands that form mononuclear complexes with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II) []. These metal complexes exhibit interesting photoluminescence properties, suggesting their potential use in light-emitting devices.

Other Applications:

Beyond the aforementioned examples, 3,5-Dibromosalicylaldehyde finds applications in various other areas of scientific research. These include:

  • Synthesis of bioactive molecules: Studies have explored the use of 3,5-Dibromosalicylaldehyde in the synthesis of compounds with potential anti-cancer and anti-microbial activities [].
  • Development of sensors: Research has investigated the incorporation of 3,5-Dibromosalicylaldehyde into sensor design for the detection of specific metal ions [].

3,5-Dibromosalicylaldehyde (DBSA) is a synthetic organic compound derived from salicylic acid. It belongs to the class of aromatic aldehydes and possesses two bromine atoms at positions 3 and 5 of the benzene ring, along with a formyl group (CHO) attached to the remaining unsubstituted carbon. DBSA plays a role as a versatile intermediate in organic synthesis, particularly for the preparation of Schiff bases [].


Molecular Structure Analysis

The key feature of DBSA's structure is the presence of two bulky bromine atoms on the benzene ring. These electron-withdrawing groups deactivate the ring towards electrophilic aromatic substitution, making it less reactive compared to salicylic acid. Additionally, the formyl group is another electrophile due to the positive carbonyl carbon. The presence of a hydroxyl group (OH) at position 2 allows for hydrogen bonding, potentially influencing the compound's solubility and reactivity.


Chemical Reactions Analysis

Synthesis

DBSA can be synthesized through various methods, with the most common approach involving the bromination of salicyladehyde using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].

C7H6O3 (salicyladehyde) + 2Br2 -> C7H4Br2O2 (DBSA) + 2HBr

Schiff Base Formation

DBSA readily reacts with primary amines (R-NH2) to form Schiff bases (C=N) due to the electrophilic nature of the carbonyl group. This reaction is condensation and involves the elimination of a water molecule [].

C7H4Br2O2 (DBSA) + R-NH2 -> C7H4Br2N=CHR + H2O (Schiff base)

Decomposition

While specific decomposition pathways haven't been extensively studied, DBSA is likely to undergo thermal decomposition at high temperatures, potentially releasing hazardous fumes containing bromine.

Physical and Chemical Properties

  • Melting Point: 81-84°C []
  • Appearance: Solid at room temperature []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol []. Limited solubility in water is expected due to the hydrophobic nature of the bromine atoms.
  • Stability: Air-sensitive and should be stored under inert gas [].

Mechanism of Action (Not Applicable)

DBSA doesn't have a direct biological function. Its significance lies in its role as a synthetic intermediate.

  • Acute Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, DBSA is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Flammability: Information on flammability is not readily available. However, as an organic compound, DBSA is likely combustible.
  • Reactivity: DBSA can react with strong oxidizing agents and strong bases.

XLogP3

3

Melting Point

86.0 °C

UNII

7A260PBI3A

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

90-59-5

Wikipedia

3,5-dibromosalicylaldehyde

Dates

Modify: 2023-08-15

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